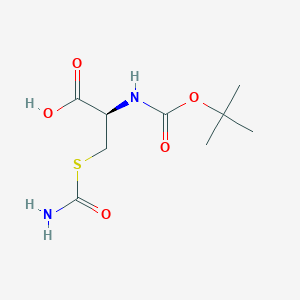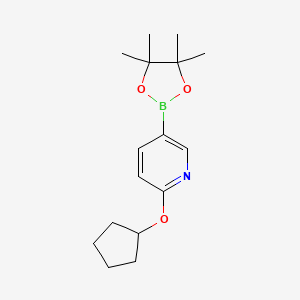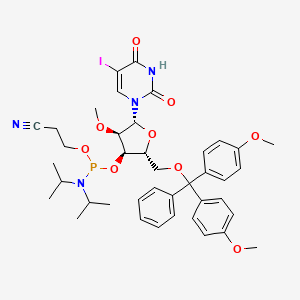
Boc-S-carbamoyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-S-carbamoyl-L-cysteine, also known as (2R)-2-amino-3-carbamoylsulfanylpropanoic acid, is a derivative of the amino acid cysteine. It is characterized by the presence of a carbamoyl group attached to the sulfur atom of cysteine and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and various biochemical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.
Industrial Production Methods
Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amino group.
科学的研究の応用
Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: It is employed in the production of various biochemical reagents and intermediates.
作用機序
The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.
類似化合物との比較
Similar Compounds
S-carbamoyl-L-cysteine: Lacks the Boc protecting group.
S-ethyl-carbamoyl-L-cysteine: Contains an ethyl group instead of a Boc group.
S-chloroethyl-carbamoyl-L-cysteine: Contains a chloroethyl group instead of a Boc group.
Uniqueness
Boc-S-carbamoyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted side reactions during peptide synthesis. This makes it a valuable compound in the synthesis of complex peptides and proteins.
特性
分子式 |
C9H16N2O5S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
InChIキー |
BWJPXXUOWCCOAH-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)


![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)






![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
